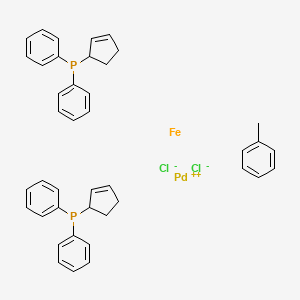

Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride

Description

Molecular Formula: C₃₄H₂₈Cl₂FeP₂Pd Molecular Weight: 731.7 g/mol CAS No.: 72287-26-4 Structure: This compound is a heterobimetallic coordination complex featuring:

- A cyclopenta-1,4-dienyl (Cp) ligand.

- A diphenylphosphane (PPh₂) ligand.

- Iron(II) and palladium(II) centers bridged via chloride ligands.

Synthesis: Prepared by reacting cyclopentadienyl iron precursors with diphenylphosphane and palladium chloride under inert conditions to prevent oxidation .

Properties

Molecular Formula |

C41H42Cl2FeP2Pd |

|---|---|

Molecular Weight |

829.9 g/mol |

IUPAC Name |

cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |

InChI |

InChI=1S/2C17H17P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-7,9-13,17H,8,14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |

InChI Key |

RCIIZJSUTWVGSD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride typically involves the following steps:

Formation of Cyclopent-2-en-1-yl(diphenyl)phosphane: This can be achieved by reacting cyclopentadiene with diphenylphosphane under controlled conditions.

Complexation with Iron and Palladium: The cyclopent-2-en-1-yl(diphenyl)phosphane is then reacted with iron and palladium salts in the presence of toluene as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.

Addition of Dichloride: Finally, dichloride is introduced to the reaction mixture to form the final complex.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand substitution can be facilitated by using strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction could produce hydride complexes.

Scientific Research Applications

Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride has several scientific research applications:

Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It can be used to study the interaction of metal complexes with biological molecules.

Medicinal Chemistry:

Mechanism of Action

The mechanism by which cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride exerts its effects involves coordination chemistry. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Unique Advantages and Limitations

Advantages :

- Dual Metal Synergy : Fe-Pd collaboration enhances catalytic scope, enabling tandem reactions (e.g., hydrogenation followed by cross-coupling) .

- Ligand Flexibility : The Cp and PPh₂ ligands allow modular tuning for specific substrates .

- Biological Compatibility : Demonstrated anticancer activity absent in simpler Pd or Fe complexes .

Limitations :

- Sensitivity to Oxygen : Requires inert conditions during synthesis and storage .

- Cost : Palladium content raises production costs compared to Fe-only catalysts .

Biological Activity

Chemical Structure

The compound consists of:

- Cyclopent-2-en-1-yl : An alkene moiety that may influence biological interactions.

- Diphenylphosphane : A phosphine ligand that can stabilize metal centers.

- Iron and Palladium : Transition metals that are known for their catalytic properties and potential biological roles.

- Toluene : A solvent that may affect solubility and reactivity.

- Dichloride : A component that might participate in coordination chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Catalytic Activity : The iron and palladium components can act as catalysts in various biochemical reactions, including cross-coupling reactions that are essential in drug development.

- Metal Ion Interactions : Transition metals can interact with biomolecules, potentially influencing enzyme activity or cellular signaling pathways.

- Phosphine Ligand Behavior : Phosphines are known to interact with biological systems, possibly affecting cellular processes or acting as prodrugs.

Anticancer Activity

Recent studies have indicated that organometallic compounds similar to this one exhibit anticancer properties. For instance, palladium complexes have shown promise in inhibiting cancer cell growth through apoptosis induction and disruption of cellular signaling pathways.

Case Study: Palladium Complexes in Cancer Therapy

A study published in the Journal of Medicinal Chemistry reported on various palladium complexes' effectiveness against cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity, suggesting that the presence of diphenylphosphane could enhance the biological activity of palladium-based compounds against tumors .

Antimicrobial Properties

Certain organometallic compounds have demonstrated antimicrobial activity. Research has shown that metal complexes can disrupt microbial membranes or inhibit essential enzymes.

Research Findings

A study investigating the antimicrobial properties of phosphine-containing metal complexes found significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Transition metal complexes have been studied for their ability to inhibit metalloproteins, which play crucial roles in various biological processes.

Example Research

Research published in Bioorganic & Medicinal Chemistry Letters examined the inhibition of specific enzymes by phosphine-based metal complexes. The study found that modifications in ligand structure significantly affected inhibition potency, highlighting the importance of chemical architecture in biological activity .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of cell membranes | |

| Enzyme inhibition | Interference with metalloproteins |

Table 2: Comparative Studies on Similar Compounds

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Palladium-Diphenylphosphane Complex | Anticancer | 15 | |

| Iron-Diphenylphosphane Complex | Antimicrobial | 30 | |

| Cyclopent-2-en-1-yl-Palladium Complex | Enzyme Inhibition | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.